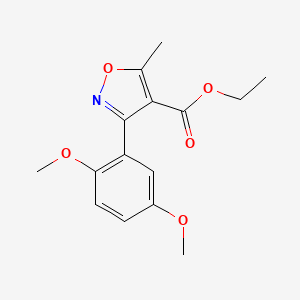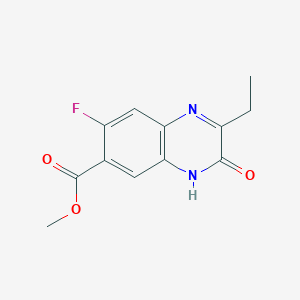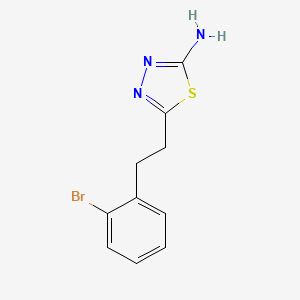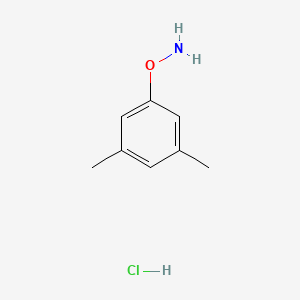
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes a hydroxylamine group attached to a 3,5-dimethylphenyl ring, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. Its molecular targets include electrophilic centers in organic molecules, where it can form stable adducts. The pathways involved in its reactions often include nucleophilic addition and substitution mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride include:
- O-(3,5-Dimethylphenyl)hydroxylamine
- N,O-Dimethylhydroxylamine Hydrochloride
- O-Isoamylhydroxylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the phenyl ring, which imparts unique reactivity and properties. This makes it particularly valuable in certain synthetic applications where other hydroxylamine derivatives may not be as effective .
Eigenschaften
Molekularformel |
C8H12ClNO |
|---|---|
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
O-(3,5-dimethylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5H,9H2,1-2H3;1H |
InChI-Schlüssel |
IPECWZMKWYSADW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)ON)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)




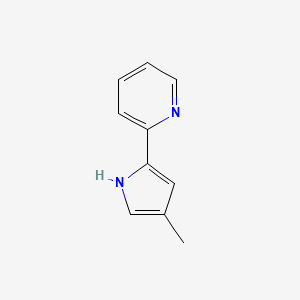


![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)
